molecular formula C17H20N2O4 B5646322 5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide

5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5646322
M. Wt: 316.35 g/mol
InChI Key: VRWQUIVDDFSXSQ-UHFFFAOYSA-N
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Description

"5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide" is a chemical compound of interest in organic chemistry due to its unique structure and potential applications. The compound features an oxazole ring, a key structural component in various biologically active compounds.

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes including etherification, oximation, and Beckmann rearrangement (Chen, Ye, & Hu, 2012). These methods can provide insights into potential synthetic pathways for our target compound.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques like NMR, MS, and X-ray crystal diffraction analysis (Chen, Ye, & Hu, 2012). These techniques reveal the spatial arrangement of atoms and the configuration of the compound.

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically include reactions with reagents like hydrazonyl halides, phenacyl bromide, and active methylene compounds. These reactions lead to the formation of a variety of derivatives, highlighting the compound's reactivity and versatility (Badrey & Gomha, 2012).

properties

IUPAC Name

5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-14-16(19-10-23-14)17(20)18-8-11-6-12-4-5-13(21-2)7-15(12)22-9-11/h4-5,7,10-11H,3,6,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWQUIVDDFSXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NCC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide

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